2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound notable for its potential applications in medicinal chemistry. This compound features a benzimidazole ring fused with a fluorophenyl group, which enhances its biological activity and stability. The compound is classified under the category of benzimidazole derivatives, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
The synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves several key steps:
The compound can participate in various chemical reactions typical of benzimidazole derivatives:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to create new derivatives with tailored properties.
The mechanism of action for 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid primarily revolves around its interaction with biological targets within cells:
Research indicates that similar benzimidazole derivatives exhibit significant pharmacological effects across various disease models, suggesting that this compound may share similar therapeutic potentials .
2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is primarily explored for its potential in drug development due to its biological activities:
The ongoing research into this compound highlights its importance as a versatile scaffold in medicinal chemistry, paving the way for new therapeutic agents targeting critical health issues.
The benzimidazole nucleus represents a privileged scaffold in drug discovery due to its structural resemblance to naturally occurring purines, enabling diverse interactions with biological targets. This bicyclic aromatic system, comprising fused benzene and imidazole rings, serves as a versatile pharmacophore capable of hydrogen bonding, π-π stacking, and hydrophobic interactions [10]. The molecule "2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid" (CAS 850705-30-5) exemplifies this molecular architecture, where the benzimidazole core provides a planar configuration that facilitates binding to enzymatic pockets and cellular receptors. Its significance is amplified by the strategic positioning of hydrogen bond donors (N-H) and acceptors (ring nitrogens), which enhance target engagement capabilities [4].
The carboxylic acid moiety at the C5 position introduces additional hydrogen-bonding capacity and electrostatic potential, enabling salt bridge formation with biological targets. This functional group versatility has propelled benzimidazole derivatives into therapeutic areas spanning oncology, virology, and metabolic diseases. Notably, benzimidazole-based drugs like omeprazole (antiulcer), candesartan (antihypertensive), and albendazole (anthelmintic) clinically validate this scaffold's utility, establishing a foundation for derivatives like 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid in targeted drug discovery [10].
Property | Value | Source |
---|---|---|
CAS Registry Number | 850705-30-5 | [1] [3] |
Molecular Formula | C₁₄H₉FN₂O₂ | [1] [2] |
Molecular Weight | 256.23 g/mol | [1] [3] |
IUPAC Name | 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid | [2] [6] |
Synonyms | 5-Carboxy-2-(4-fluorophenyl)-1H-benzimidazole; 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid | [3] [6] |
pKa (Predicted) | 3.25 ± 0.30 | [3] |
Boiling Point (Predicted) | 519.2±56.0 °C | [3] |
Fluorination at the 4-position of the phenyl ring attached to C2 of the benzimidazole core is a strategic modification that profoundly influences the compound's physicochemical and pharmacokinetic profile. The fluorine atom, with its high electronegativity and small atomic radius, induces electron-withdrawing effects that modulate aromatic ring electronics without significant steric perturbation. This enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes—a common limitation in non-fluorinated analogs [7] [9].
The fluorine substituent also improves membrane permeability and oral bioavailability through optimized lipophilicity. Comparative studies between fluorinated and non-fluorinated benzimidazoles demonstrate that the 4-fluorophenyl group lowers the π-electron density of the phenyl ring, facilitating stronger hydrophobic interactions with target proteins. Additionally, fluorine can engage in non-covalent interactions (e.g., C-F...H or C-F...π) within binding pockets, enhancing binding affinity and selectivity [7]. These properties collectively contribute to the drug-likeness of 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid, positioning it as a promising scaffold for lead optimization campaigns focused on CNS penetration or prolonged plasma half-life.
The therapeutic exploration of 2-arylbenzimidazoles began in the 1960s with simple non-carboxylated analogs like 2-(4-fluorophenyl)-1H-benzimidazole (CAS 324-27-6), initially investigated for antimicrobial properties [9] [10]. The evolution toward carboxylated derivatives emerged in the early 2000s, driven by the need to enhance target specificity and aqueous solubility. The incorporation of carboxylic acid at C5/C6 enabled ionic interactions with targets like viral polymerases and kinases, expanding therapeutic applications into antiviral and anticancer domains [4].
Time Period | Development | Therapeutic Impact |
---|---|---|
1960s-1980s | First-generation 2-arylbenzimidazoles without carboxyl groups | Antimicrobial/antiparasitic applications |
1990s-2000s | Carboxylated derivatives synthesized | Improved solubility and target versatility |
2005-Present | Fluorinated carboxylates optimized | HCV polymerase inhibition (e.g., JTK-109 analogs); Anticancer leads |
A pivotal shift occurred when carboxylated derivatives demonstrated nanomolar inhibition of hepatitis C virus (HCV) NS5B polymerase, exemplified by clinical candidates like JTK-109 [10]. Concurrently, antiproliferative studies revealed that derivatives such as 2e (a structural analog) exhibited potent activity against breast cancer cell lines (GI₅₀ = 0.18 μM in MCF7 cells), validating the pharmacophoric synergy between the fluorinated aryl group and carboxylic acid [4]. This progression underscores how strategic functionalization transformed simple benzimidazole scaffolds into precision therapeutic agents.
Compound Structure | Biological Activity | Reference |
---|---|---|
2-(5-Fluoro-2-hydroxyphenyl) derivative (2e) | GI₅₀ = 0.18 μM (MCF7 breast cancer) | [4] |
1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid | HCV polymerase inhibition (IC₅₀ = 17 nM) | [10] |
2-(4-Aminophenyl)benzimidazoles | Antiviral activity (EC₅₀ = 0.1–3 μM) | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7